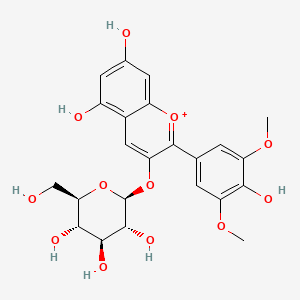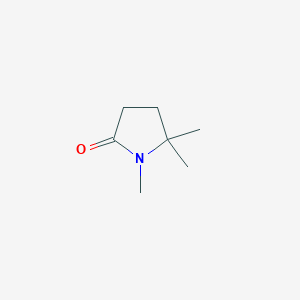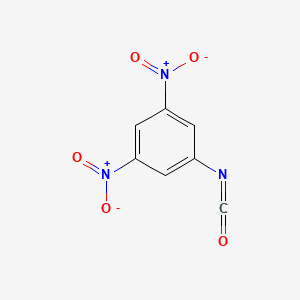
Isocyanate de 3,5-dinitrophényle
Vue d'ensemble
Description
3,5-Dinitrophenyl isocyanate, also known as 3,5-Dinitrophenyl isocyanate, is a useful research compound. Its molecular formula is C7H3N3O5 and its molecular weight is 209.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Dinitrophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dinitrophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dinitrophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent de dérivatisation pour les alcools et les amines
L'isocyanate de 3,5-dinitrophényle est utilisé comme agent de dérivatisation pour les alcools et les amines {svg_1}. Cela permet de déterminer la composition énantiomérique par chromatographie liquide haute performance (HPLC) sur des colonnes chirales avec détection UV {svg_2}.
Détermination de la stéréochimie absolue
Ce composé joue un rôle crucial dans la détermination de la stéréochimie absolue {svg_3}. Cela est particulièrement important dans le domaine de la chimie organique, où l'arrangement spatial des atomes peut influencer de manière significative les propriétés et les réactions d'un composé {svg_4}.
Reconnaissance chirale en chromatographie liquide
L'this compound est utilisé en chromatographie liquide pour la reconnaissance chirale {svg_5}. Lorsqu'ils sont dérivatisés avec lui, les composés chiraux conservent leur chiralité d'origine {svg_6}. La séparation des énantiomères nécessite donc une colonne chirale {svg_7}.
Réactifs de dérivatisation en phase solide
Le composé est utilisé dans la création de réactifs de dérivatisation en phase solide contenant un groupement 3,5-dinitrophényle pour la dérivatisation des amines {svg_8}. Ces réactifs sont utiles pour la reconnaissance de type Pirkle de la composition stéréochimique des amines et des nucléophiles apparentés {svg_9}.
Recherche et développement dans les sciences de la vie
Ce composé est utilisé dans l'industrie mondiale des sciences de la vie pour la recherche, le développement et la production de biotechnologie, ainsi que le développement et la production de médicaments pharmaceutiques {svg_10}.
Analyse Biochimique
Biochemical Properties
3,5-Dinitrophenyl isocyanate plays a significant role in biochemical reactions, particularly in the derivatization of amines and alcohols. It interacts with enzymes, proteins, and other biomolecules by forming stable derivatives. These interactions are crucial for the determination of the absolute stereochemistry of chiral compounds. The compound’s ability to form covalent bonds with nucleophiles, such as amines, makes it a valuable tool in biochemical analysis .
Cellular Effects
The effects of 3,5-Dinitrophenyl isocyanate on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through covalent bonding. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the derivatization of cellular amines can alter the activity of enzymes involved in metabolic pathways, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, 3,5-Dinitrophenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. It acts as a derivatizing agent, forming stable derivatives with amines and alcohols. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dinitrophenyl isocyanate can change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods or under adverse conditions. Long-term exposure to 3,5-Dinitrophenyl isocyanate in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3,5-Dinitrophenyl isocyanate vary with different dosages in animal models. At low doses, the compound can effectively derivatize amines and alcohols without causing significant toxicity. At high doses, 3,5-Dinitrophenyl isocyanate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
3,5-Dinitrophenyl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic reactions. For example, the derivatization of amines can alter the activity of enzymes in amino acid metabolism, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 3,5-Dinitrophenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The ability of 3,5-Dinitrophenyl isocyanate to form stable derivatives with biomolecules also affects its distribution, as the modified biomolecules may have different transport and localization properties .
Subcellular Localization
The subcellular localization of 3,5-Dinitrophenyl isocyanate is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, the derivatization of mitochondrial proteins can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
1-isocyanato-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRXQSCMBDGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208511 | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59776-60-2 | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-dinitrophenyl isocyanate used in the analysis of monoacylglycerols and phenylpropanolamine?
A1: 3,5-Dinitrophenyl isocyanate reacts with alcohols and amines to form stable urethane derivatives. These derivatives often exhibit improved chromatographic properties, such as increased detectability and better resolution of enantiomers on chiral stationary phases. [, ]
Q2: How does the derivatization with 3,5-dinitrophenyl isocyanate facilitate enantiomeric separation in HPLC?
A2: The derivatization introduces a bulky and aromatic 3,5-dinitrophenyl group to the target molecule. This modification enhances the interaction of the derivative with the chiral stationary phase, leading to better chiral recognition and separation of enantiomers. For instance, in the analysis of phenylpropanolamine, the derivatized enantiomers achieve baseline resolution on an (R)-(1-naphthyl)ethyl isocyanate-based chiral stationary phase. [] Similarly, this derivatization enables the separation of monoacylglycerol enantiomers on a chiral column with N-(R)-1-(α-naphthyl)ethylarninocarbonyl-(S)-valine as the chiral selector. []
Q3: Are there alternative derivatizing agents for chiral HPLC analysis of similar compounds?
A3: Yes, several other chiral derivatizing agents are available, each with its own advantages and limitations. The choice depends on factors like the target analyte, the chiral stationary phase, and the desired sensitivity and selectivity. Examples include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


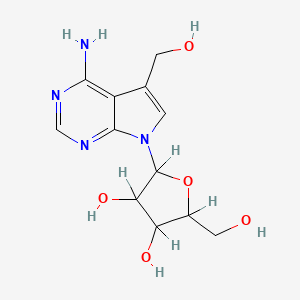
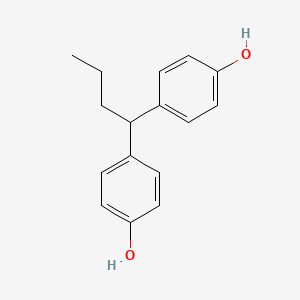
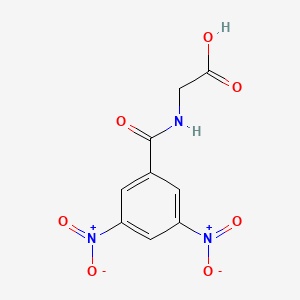
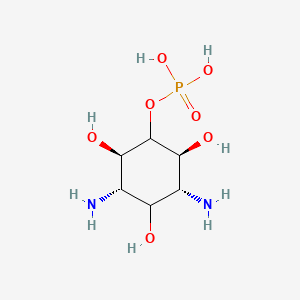
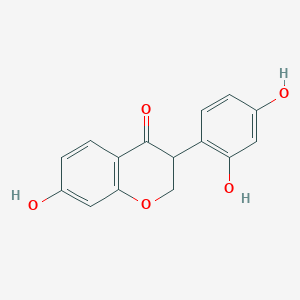
![2-Butanoyl-4-[(8-butanoyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B1199422.png)
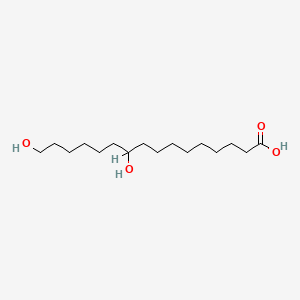
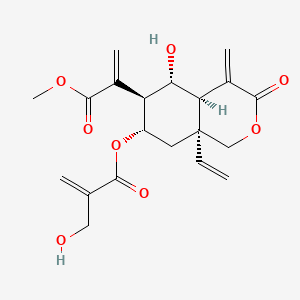
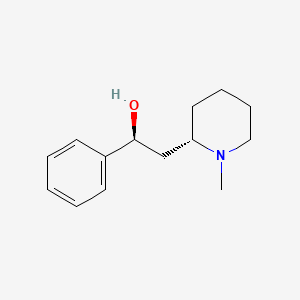


![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1199429.png)
